molecular formula C10H8INO3 B099738 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid CAS No. 17280-49-8

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B099738
CAS No.: 17280-49-8
M. Wt: 317.08 g/mol
InChI Key: KSVGHDGDESFZOK-AATRIKPKSA-N
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Description

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid, with the CAS Number 200706-68-9, is a high-purity chemical compound offered for scientific research and development. This compound, with a molecular formula of C 10 H 8 INO 3 and a molecular weight of 317.08 g/mol, is part of a class of maleanilic acid derivatives, specifically identified by synonyms such as 4'-IODOMALEANILIC ACID . Key physicochemical properties include a predicted boiling point of 495.3±45.0 °C at 760 mmHg, a density of 1.9±0.1 g/cm 3 , and a flash point of 253.3±28.7 °C . The (E)-isomer is characterized by the SMILES code O=C(O)/C=C/C(NC1=CC=C(I)C=C1)=O . As a maleanilic acid derivative containing an iodine atom, this compound serves as a valuable synthetic intermediate and building block in organic chemistry, medicinal chemistry, and materials science. The iodine substituent on the phenyl ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the creation of more complex molecular architectures for various research applications . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling instructions. The compound is associated with specific hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate precautionary measures should be taken to ensure safe handling and use in a laboratory setting.

Properties

IUPAC Name

(E)-4-(4-iodoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVGHDGDESFZOK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17280-49-8
Record name NSC158441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Direct Amidation of Maleic Anhydride

The primary synthesis route involves the nucleophilic acyl substitution of maleic anhydride with 4-iodoaniline. This exothermic reaction proceeds via a two-step mechanism:

  • Ring-opening of maleic anhydride : The amine attacks the electrophilic carbonyl carbon, forming a maleamic acid intermediate.

  • Tautomerization : The intermediate adopts the thermodynamically stable Z-configuration due to intramolecular hydrogen bonding between the amide N–H and the adjacent carbonyl oxygen.

Reaction Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0–25°C to prevent cyclization to the maleimide.

  • Stoichiometry : 1:1 molar ratio of maleic anhydride to 4-iodoaniline.

Yield : 68–72% after recrystallization from ethanol/water.

Copper-Catalyzed Coupling Reactions

A modified Ullmann coupling strategy, adapted from aryl ether syntheses, enables the introduction of the 4-iodophenyl group post-amidation:

  • Intermediate formation : React maleic anhydride with aniline to generate 4-(phenylamino)-4-oxobut-2-enoic acid.

  • Iodination : Treat the intermediate with copper(I) iodide and 4-iodobenzyl alcohol under aerobic conditions.

Key Parameters

ParameterValue
CatalystCuI (10 mol%)
BaseK2CO3 (2 equiv)
Temperature180°C (sealed tube)
Reaction Time16 hours
Yield54% (after chromatography)

Stereochemical Control and Isomerization

The Z-isomer predominates (>95%) due to:

  • Steric hindrance : The bulky 4-iodophenyl group favors the cis configuration.

  • Hydrogen bonding : Stabilization of the Z-form via N–H···O=C interactions.

Isomerization Studies

  • Heating above 80°C in DMSO induces partial ZE conversion (ΔG‡ = 104 kJ/mol).

  • Acidic conditions (pH < 3) accelerate isomerization through protonation of the carbonyl oxygen.

Purification and Analytical Characterization

Isolation Techniques

  • Precipitation : Adjust pH to 2–3 with HCl to precipitate the product.

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7 v/v) for impurity removal.

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

δ (ppm)MultiplicityAssignment
10.32s (1H)Carboxylic acid
8.21d, J = 8.4 Hz (2H)Aromatic H
7.65d, J = 8.4 Hz (2H)Aromatic H
6.73d, J = 12.1 Hz (1H)Vinyl H (Z-isomer)
6.58d, J = 12.1 Hz (1H)Vinyl H (Z-isomer)

IR (KBr, cm⁻¹)

  • 3250 (N–H stretch)

  • 1705 (C=O, acid)

  • 1660 (C=O, amide)

  • 1540 (C–I stretch)

Side Reactions and Mitigation Strategies

Maleimide Formation

Prolonged heating or basic conditions promote cyclodehydration to N-(4-iodophenyl)maleimide:
Mitigation :

  • Maintain reaction temperature <50°C

  • Use weakly acidic workup conditions (pH 4–5)

Iodine Displacement

Nucleophilic substitution of iodine occurs in polar aprotic solvents:
Observed Byproducts :

  • 4-Hydroxyphenyl analog (in DMF/H2O)
    Prevention :

  • Anhydrous solvent systems

  • Inert atmosphere (N2/Ar)

Industrial-Scale Production Considerations

Process Optimization

ParameterLaboratory ScalePilot Plant Scale
Reactor TypeFlaskJacketed CSTR
Cooling SystemIce bathCryogenic circulation
MixingMagnetic stirrerTurbine agitator
Yield72%85% (continuous flow)

Waste Management

  • Copper residues : Ion exchange resins for Cu²+ removal (effluent <0.1 ppm).

  • Solvent recovery : Distillation towers for THF reuse (99.5% purity).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Index
Direct amidation7298.51.0
Copper-catalyzed5495.22.3
Enzymatic (reported)3899.94.7

Cost index normalized to direct amidation method .

Chemical Reactions Analysis

Types of Reactions

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The iodine atom in the phenyl group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the butenoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the phenyl ring significantly impacts the compound’s properties. Key analogues include:

Compound Name Substituent (X) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid I 317.08 193–194 Pharmaceutical intermediate
(Z)-4-[(4-Chlorophenyl)amino]-4-oxobut-2-enoic acid Cl 225.63 Not reported Synthetic precursor for heterocycles
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid CH₃ 221.23 Not reported Fine chemical, R&D applications
4-((4-Nitrophenyl)amino)-4-oxobut-2-enoic acid NO₂ 236.18 Not reported Potential enzyme inhibition
(Z)-4-(Isopropylamino)-4-oxobut-2-enoic acid Isopropyl 171.15 Not reported Mechanochemical functionalization

Key Observations :

  • Electronic Effects: The nitro (NO₂) and iodo (I) groups are strong electron-withdrawing substituents, enhancing electrophilicity of the α,β-unsaturated system. This increases reactivity in conjugate addition reactions compared to methyl (CH₃) or isopropyl groups .
  • Steric Effects : The bulky iodine atom in the iodophenyl derivative may hinder nucleophilic attack compared to smaller substituents like Cl or CH₃ .
  • Solubility : Nitro and iodo derivatives exhibit lower aqueous solubility due to increased hydrophobicity, whereas methyl and isopropyl variants may show improved solubility in organic solvents .

Stability and Reactivity

  • Hydrolysis Sensitivity: The α,β-unsaturated carbonyl system is prone to hydrolysis in polar solvents (e.g., CD₃OD), forming equilibrium mixtures of maleimides and but-2-enoic acids. This is critical for handling iodophenyl derivatives in biological assays .
  • Thermal Stability: Higher melting points in iodinated compounds (193–194°C) compared to non-halogenated analogues suggest enhanced crystalline stability .

Biological Activity

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of an iodine atom in the phenyl group enhances its reactivity and biological interactions, making it a valuable candidate for various applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}INO3_{3}. Its structure includes:

  • An iodinated phenyl group
  • An amino group attached to a butenoic acid moiety

This configuration allows for diverse chemical reactions, such as oxidation, reduction, and substitution, which can lead to various derivatives with potentially enhanced biological activities.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The iodine atom can participate in halogen bonding , which may influence the compound's binding affinity to proteins or enzymes. Additionally, the butenoic acid moiety is capable of undergoing conjugation reactions, affecting the compound’s reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study:
In a study evaluating the cytotoxic effects of iodinated compounds on various cancer cell lines, it was found that derivatives of this compound displayed IC50_{50} values in the low micromolar range, indicating potent activity against human cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organisms
4-Iodo-L-phenylalanine5Staphylococcus aureus
4-Chloro-L-phenylalanine10Escherichia coli
This compoundTBDVarious bacterial strains

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute to its biological activity. The iodine atom enhances lipophilicity and facilitates interactions with biological targets. Studies on SAR have shown that modifications in the phenyl ring or the butenoic acid moiety can significantly alter the compound's potency and selectivity .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid, and how can purity be validated?

Methodological Answer:
The compound can be synthesized via a two-step protocol:

Condensation Reaction: React maleic anhydride with 4-iodoaniline in a non-polar solvent (e.g., toluene) under reflux. This forms the α,β-unsaturated intermediate.

Hydrolysis: Treat the intermediate with aqueous HCl or NaOH to yield the final carboxylic acid.

Validation:

  • Purity Analysis: Use potentiometric titration with metrological validation per GOST R 8.736-2011 standards to ensure measurement accuracy .
  • Structural Confirmation: Combine IR spectroscopy (C=O stretch at ~1700 cm⁻¹, NH bend at ~1550 cm⁻¹) and ¹H NMR (characteristic vinyl proton at δ 6.8–7.2 ppm, aromatic protons at δ 7.4–8.1 ppm) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism (enol ↔ keto forms) or solvent effects. To address this:

Variable Solvent Studies: Acquire NMR data in DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts .

Dynamic NMR (DNMR): Monitor temperature-dependent changes to detect tautomeric equilibria.

Statistical Validation: Apply error analysis per GOST R 8.736-2011 to quantify uncertainty in peak assignments .

Basic: What analytical techniques are critical for characterizing the compound’s reactivity?

Methodological Answer:

  • UV-Vis Spectroscopy: Track conjugation changes (e.g., π→π* transitions at ~250 nm) during reactions .
  • HPLC-MS: Monitor hydrolysis or oxidation byproducts using a C18 column and negative-ion ESI mode (expected [M-H]⁻ at m/z 318.97) .
  • X-ray Crystallography: Resolve crystal packing effects on reactivity, as demonstrated for fluorinated analogs .

Advanced: How does the iodine substituent influence biological activity compared to halogenated analogs?

Methodological Answer:
The iodine atom enhances lipophilicity and electron-withdrawing effects, which may alter binding to targets like enzymes or receptors.

Comparative Studies: Synthesize fluorinated (e.g., 4-fluorophenyl) and methylated analogs to assess IC₅₀ differences in enzyme assays .

Docking Simulations: Model interactions with COX-2 or kynurenine-3-hydroxylase, leveraging PubChem data for force-field parameters .

Bioisostere Analysis: Replace iodine with CF₃ or Br to evaluate steric/electronic effects on antimicrobial activity .

Basic: What are the key considerations for designing stability studies of this compound?

Methodological Answer:

  • Accelerated Degradation: Expose the compound to UV light (254 nm), high humidity (75% RH), and elevated temperatures (40°C) for 4 weeks.
  • Degradation Pathways:
    • Hydrolysis: Monitor via HPLC for carboxylic acid byproducts.
    • Oxidation: Use LC-MS to detect iodobenzene derivatives.
  • Metrological Controls: Validate assay precision using repeated measurements (n=6) per GOST R 8.736-2011 .

Advanced: How can researchers leverage this compound in coordination chemistry?

Methodological Answer:
The α,β-unsaturated ketone and carboxylate groups enable chelation with transition metals.

Complex Synthesis: React with Cu(II) or Fe(III) salts in ethanol/water (1:1) at 60°C.

Characterization:

  • EPR Spectroscopy: Detect paramagnetic species (e.g., Cu²⁺, g⊥ ~2.1, g∥ ~2.3).
  • Cyclic Voltammetry: Identify redox peaks for metal-centered reactions (e.g., Fe³⁺/Fe²⁺ at ~0.5 V vs. Ag/AgCl) .

Bioactivity Screening: Test metal complexes for enhanced antimicrobial or anticancer activity vs. the free ligand .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to minimize photodegradation.
  • Atmosphere: Use argon-filled containers to reduce oxidation.
  • Purity Checks: Perform monthly HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict sites for electrophilic attack (e.g., α,β-unsaturated ketone).

MD Simulations: Model solvent effects on tautomerization barriers using explicit solvent models (e.g., water, DMSO).

Reaction Pathway Analysis: Use Gaussian’s intrinsic reaction coordinate (IRC) to map Michael addition mechanisms .

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